molecular formula C6H12O B078889 2,3-Dimethyl-3-buten-2-ol CAS No. 10473-13-9

2,3-Dimethyl-3-buten-2-ol

Cat. No.: B078889
CAS No.: 10473-13-9
M. Wt: 100.16 g/mol
InChI Key: AWDLBZUXUNIODN-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-buten-2-ol is an organic compound with the molecular formula C6H12O. It is also known by other names such as 2,3-Dimethyl-1-buten-3-ol and 3-Hydroxy-2,3-dimethyl-1-butene . This compound is characterized by its structure, which includes a hydroxyl group attached to a butene backbone with two methyl groups at the 2 and 3 positions. It is a colorless liquid with a boiling point of approximately 117°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-3-buten-2-ol can be synthesized through the selective hydrogenation of 2-methyl-3-butyn-2-ol. This process involves the use of catalysts such as PdZn nanoparticles, which are prepared by ethylene glycol reduction of ZnCl2 and Pd(CH3COO)2 in the presence of a stabilizer . The reaction is carried out under controlled conditions to achieve high selectivity and yield.

Industrial Production Methods

In industrial settings, this compound can be produced through the addition reaction of butene and water in the presence of an acid catalyst, such as sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products

    Oxidation: The oxidation of this compound typically yields ketones or carboxylic acids.

    Reduction: Reduction leads to the formation of 2,3-Dimethylbutan-2-ol.

    Substitution: Substitution reactions can produce halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-3-buten-2-ol is unique due to its specific structural arrangement, which includes a hydroxyl group and two methyl groups on a butene backbone. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various chemical processes and applications .

Properties

IUPAC Name

2,3-dimethylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(3,4)7/h7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDLBZUXUNIODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146686
Record name 2,3-Dimethyl-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10473-13-9
Record name 2,3-Dimethyl-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10473-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-3-buten-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethyl-3-buten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2,3-Dimethyl-3-buten-2-ol in the context of the research on Tetrapleura tetraptera fruits?

A1: The identification of this compound in the n-hexane extract of Tetrapleura tetraptera fruits, though found in trace quantities [], contributes to the overall profiling of the fruit's chemical composition. While the study primarily focuses on the antioxidant potential attributed to other major compounds like cis-vaccenic acid and n-hexadecanoic acid found in the ethanol extract [], the presence of this compound adds to the understanding of the diverse phytochemical profile of the fruit. Further research might explore potential synergistic effects of these minor compounds alongside the major ones.

Q2: How was this compound characterized in the study on zirconium pinacolate thermal transformation?

A2: In the research on zirconium pinacolate, this compound was identified as one of the byproducts of the thermal decomposition process []. The researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile compounds released during the transformation. This technique allowed for the separation and identification of this compound based on its mass spectrum and retention time, confirming its presence in the complex mixture of byproducts.

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